7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a thieno[3,2-b]pyridine core with a phenyl group at the 7-position and a ketone functionality at the 5-position. This structure imparts specific chemical and biological properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thieno[3,2-b]pyridine core. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The ketone functionality can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one exerts its effects is often related to its interaction with specific molecular targets. For instance, its anticonvulsant activity may involve modulation of gamma-aminobutyric acid (GABA) receptors, leading to enhanced inhibitory neurotransmission in the central nervous system. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine: A structurally similar compound with a saturated ring system.
6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Lacks the phenyl group at the 7-position.
7-phenyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-one: A regioisomer with a different arrangement of the thieno and pyridine rings.
Uniqueness
7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific substitution pattern and the presence of both a phenyl group and a ketone functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11NOS |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
7-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H11NOS/c15-12-8-10(9-4-2-1-3-5-9)13-11(14-12)6-7-16-13/h1-7,10H,8H2,(H,14,15) |
InChI Key |
YAEKGVLVGODGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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